Ikp 104 - 114231-14-0

Ikp 104

Catalog Number: EVT-1178196
CAS Number: 114231-14-0
Molecular Formula: C26H21ClFNO3
Molecular Weight: 449.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of IKP-104 involves several chemical reactions that typically include the formation of the pyridinone core structure. While specific synthetic pathways can vary, the general approach includes:

  1. Formation of the Pyridinone Ring: Starting materials often include substituted anilines and acylating agents.
  2. Cyclization: This step involves cyclizing the linear precursor to form the pyridinone structure.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain IKP-104 in high purity.

The synthesis may require optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Molecular Structure Analysis

IKP-104's molecular structure is characterized by a pyridinone ring, which contributes to its biological activity. The compound's molecular formula is typically represented as C11_{11}H8_{8}N2_2O, indicating a molecular weight of approximately 188.19 g/mol.

Key Structural Features:

  • Pyridinone Core: This heterocyclic structure is essential for binding to tubulin.
  • Substituents: Various substituents on the ring can influence its pharmacological properties and efficacy.

Molecular modeling studies suggest that IKP-104 interacts with specific sites on tubulin, which may induce conformational changes critical for its mechanism of action .

Chemical Reactions Analysis

IKP-104 participates in various chemical reactions, primarily involving its interaction with tubulin. The key reactions include:

  1. Inhibition of Microtubule Polymerization: IKP-104 binds to tubulin at concentrations greater than 0.71 × 106^{-6} M, leading to significant inhibition of polymerization.
  2. Depolymerization: At higher concentrations (around 1 × 103^{-3} M), IKP-104 causes depolymerization of preformed microtubules, resulting in the fragmentation of tubulin into smaller peptides upon trypsin digestion .
  3. Comparative Activity: The effects observed with IKP-104 are comparable to those seen with other known microtubule inhibitors like vinblastine .
Mechanism of Action

The mechanism of action of IKP-104 is primarily through its binding to tubulin, disrupting normal microtubule dynamics essential for mitosis:

  1. Binding Site Interaction: IKP-104 likely binds near the vinblastine-binding site on the α-tubulin subunit.
  2. Conformational Changes: This binding induces conformational changes that prevent microtubule assembly and stability.
  3. Cell Cycle Arrest: By inhibiting microtubule formation, IKP-104 effectively arrests cells in metaphase, leading to apoptosis in cancer cells.

Studies have shown that at an IC50 value of approximately 1.31 × 106^{-6} M, IKP-104 significantly affects tumor cell viability by disrupting normal cell cycle progression .

Physical and Chemical Properties Analysis

IKP-104 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in water.
  • Melting Point: The melting point typically ranges around 150–155 °C.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for determining the formulation and delivery methods for potential therapeutic applications .

Applications

IKP-104 has significant potential applications in cancer treatment due to its antitumor activity:

Introduction to IKP-104

Chemical Classification and Structural Properties of IKP-104

IKP-104, chemically designated as C₂₆H₂₁ClFNO₃, is a synthetically derived organic compound classified as a 4(1H)-pyridinone derivative [1] [4]. Its molecular architecture features a pyridinone core ring system substituted with chlorine (Cl), fluorine (F), and aromatic groups, yielding a molecular weight of 449.91 g/mol. The presence of both halogen atoms and the pyridinone moiety is critical for its biological activity, influencing its binding affinity to cellular targets. The chlorine atom enhances electrophilic character, while the fluorine atom contributes to metabolic stability and membrane permeability [4] [5].

Structural analyses reveal that IKP-104 adopts a planar conformation in its aromatic regions, facilitating intercalation into hydrophobic protein pockets. The compound’s specificity for tubulin is attributed to the spatial orientation of its methoxy and phenyl substituents, which mimic natural ligands like colchicine [4] [8].

Table 1: Structural Features of IKP-104

PropertyDescription
Chemical FormulaC₂₆H₂₁ClFNO₃
Molecular Weight449.91 g/mol
Core Structure4(1H)-Pyridinone
Key Functional GroupsHalogens (Cl, F), Aromatic Rings
Binding Affinity (IC₅₀)1.31 × 10⁻⁶ M (tubulin polymerization)

Historical Development and Discovery as an Antitumor Agent

IKP-104 emerged from systematic anticancer drug discovery efforts in the late 1980s. Initial screening identified its precursor, a 4(1H)-pyrizinone derivative, as a cytostatic agent with selective activity against murine leukemia cells (L1210). Structural optimization led to IKP-104, which demonstrated enhanced potency in in vitro and in vivo models [2] [3]. The first comprehensive biological evaluation, published in the Japanese Journal of Cancer Research in 1990, detailed its efficacy against murine and human tumor cell lines, establishing it as a candidate for mechanistic studies [2] [3].

Notably, IKP-104 was developed during an era focused on microtubule-targeting agents. Its discovery paralleled investigations into vinca alkaloids and taxanes, though its unique pyridinone scaffold differentiated it from existing chemotherapeutics. Preclinical validation highlighted its ability to induce mitotic arrest at nanomolar concentrations, prompting further research into its tubulin-binding mechanism [3] [5].

Pharmacological Significance in Cancer Research

IKP-104 represents a pharmacologically significant compound due to its dual action as a microtubule-destabilizing agent and mitotic inhibitor. It exhibits broad-spectrum antitumor activity against diverse cancer models, including:

  • Murine tumors: Lewis lung carcinoma, B16 melanoma, and L1210 leukemia [2] [3].
  • Human tumors: K562 leukemia and HeLa cervical carcinoma [3].

Table 2: Antitumor Efficacy of IKP-104 in Preclinical Models

Tumor ModelResponse to IKP-104
B16 Melanoma (Cultured)Mitotic arrest at >0.1 μM (6-hour exposure)
Lewis Lung Carcinoma (Solid Implant)Significant tumor growth inhibition
HeLa CellsIC₅₀ of 0.71 μM (72-hour exposure)

Its pharmacological value extends beyond cytotoxicity. IKP-104 disrupts microtubule dynamics without inducing classical tubulin paracrystal formation (unlike vinca alkaloids), suggesting a distinct binding mode [4] [5]. This specificity minimizes off-target effects on intermediate filaments or actin, positioning IKP-104 as a molecular tool for studying mitotic mechanisms and a template for novel antimitotic drugs [5].

Properties

CAS Number

114231-14-0

Product Name

Ikp 104

IUPAC Name

1-(2-chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenylpyridin-4-one

Molecular Formula

C26H21ClFNO3

Molecular Weight

449.9 g/mol

InChI

InChI=1S/C26H21ClFNO3/c1-16-23(30)15-21(17-7-5-4-6-8-17)29(26(16)18-9-11-19(28)12-10-18)22-13-20(31-2)14-24(32-3)25(22)27/h4-15H,1-3H3

InChI Key

MYSNSNGSKLLDBP-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F

Synonyms

2-(4-fluorophenyl)-1-(2-chloro-3,5-dimethoxyphenyl)-3-methyl-6-phenyl-4(1H)-pyridinone
IKP 104
IKP-104

Canonical SMILES

CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.